Triphenylmethyl chloride

Catalog No.
S523541
CAS No.
76-83-5
M.F
C19H15CL
M. Wt
278.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triphenylmethyl chloride

CAS Number

76-83-5

Product Name

Triphenylmethyl chloride

IUPAC Name

[chloro(diphenyl)methyl]benzene

Molecular Formula

C19H15CL

Molecular Weight

278.8 g/mol

InChI

InChI=1S/C19H15Cl/c20-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H

InChI Key

JBWKIWSBJXDJDT-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)Cl

Solubility

INSOL IN WATER, SLIGHTLY SOL IN ALCOHOL, SOL IN ACETONE; VERY SOL IN ETHER, BENZENE, CHLOROFORM, CARBON DISULFIDE, CARBON TETRACHLORIDE

Synonyms

Chlorotriphenylmethane; NSC 435; NSC-435; NSC435

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)Cl

Description

The exact mass of the compound Chlorotriphenylmethane is 278.0862 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insol in water, slightly sol in alcohol, sol in acetone; very sol in ether, benzene, chloroform, carbon disulfide, carbon tetrachloride. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 435. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Trityl Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Triphenylmethyl chloride, also known as triphenylchloromethane or trityl chloride, is a white crystalline solid with the chemical formula C19H15ClC_{19}H_{15}Cl and a molecular weight of approximately 278.78 g/mol. It is classified as an alkyl halide and is notable for its role in organic synthesis, particularly in the formation of protective groups for alcohols and amines. The compound features a trityl group, which consists of three phenyl rings bonded to a central carbon atom that is also attached to a chloride ion. This structural arrangement provides triphenylmethyl chloride with unique chemical properties, including stability under normal conditions, though it should be handled with care due to its reactivity .

Chlorotriphenylmethane's protecting group functionality relies on the steric hindrance and electron-donating properties of the three phenyl groups. The bulky trityl group physically shields the functional group from reacting with other molecules. Additionally, the electron-donating nature of the phenyl rings reduces the electrophilicity of the central carbon, making it less susceptible to nucleophilic attacks.

Chlorotriphenylmethane is a corrosive compound that can cause severe skin burns and eye damage. It is also harmful if inhaled. Here are some safety precautions to consider when handling chlorotriphenylmethane:

  • Wear appropriate personal protective equipment (PPE) such as gloves, goggles, and a respirator.
  • Work in a well-ventilated fume hood.
  • Avoid contact with skin, eyes, and clothing.
  • Wash hands thoroughly after handling.
  • Store in a cool, dry place away from incompatible materials.

Protecting Group Chemistry

  • Thiol protection: Chlorotriphenylmethane acts as a protecting group for thiols. The thiol group (-SH) can be readily converted to a trityl thioether (RSCH₂Ph₃) using chlorotriphenylmethane. This protects the thiol from unwanted reactions during organic synthesis and allows for selective manipulation of other functional groups in the molecule. Source: Organic Chemistry by John McMurry (8th Edition, Chapter 15):
  • Alcohol and Amine Protection: Similar to thiols, chlorotriphenylmethane can be used to protect alcohols (ROH) and amines (RNH₂) by converting them to trityl ethers (ROCH₂Ph₃) and trityl amines (RNCH₂Ph₃) respectively. This temporary protection strategy allows for selective reactions on other parts of the molecule. Source: Organic Chemistry by Clayden, Greeves, Warren & Wothers (2nd Edition, Chapter 11):

Organic Synthesis

  • Trityl Cation Formation: Chlorotriphenylmethane acts as a precursor to the trityl cation (Ph₃C⁺), a powerful carbocation used in various organic reactions. This reactive intermediate can participate in Friedel-Crafts reactions, electrophilic aromatic substitution reactions, and other processes. Source: Advanced Organic Chemistry by Francis A. Carey and Richard J. Sundberg (5th Edition, Chapter 5):
  • Synthesis of S-Trityl-L-Cysteine (STLC): Chlorotriphenylmethane plays a role in the synthesis of S-Trityl-L-Cysteine (STLC), an inhibitor of Eg5, a protein essential for cell division. Researchers utilize STLC to study mitosis and cell proliferation. [Source: Thermo Scientific Chemicals - Chlorotriphenylmethane ]

  • Nucleophilic Substitution: As an alkyl chloride, it readily participates in nucleophilic substitution reactions where the chloride ion can be replaced by various nucleophiles.
  • Formation of Triphenylmethyl Sodium: When dissolved in an aprotic solvent and reacted with sodium, it forms triphenylmethyl sodium:
    (C6H5)3CCl+2Na(C6H5)3CNa+NaCl(C_6H_5)_3CCl+2Na\rightarrow (C_6H_5)_3CNa+NaCl
  • Reaction with Silver Hexafluorophosphate: This reaction produces triphenylmethyl hexafluorophosphate, demonstrating its utility in forming complex compounds:
    (C6H5)3CCl+AgPF6(C6H5)3C+PF6(C_6H_5)_3CCl+AgPF_6\rightarrow (C_6H_5)_3C^+PF_6^-
  • Gomberg's Dimer Formation: In nonpolar solvents like benzene, it reacts with zinc to form Gomberg's dimer:
    2(C6H5)3CCl+Zn((C6H5)3C)2+ZnCl22(C_6H_5)_3CCl+Zn\rightarrow ((C_6H_5)_3C)_2+ZnCl_2 .

Several methods exist for synthesizing triphenylmethyl chloride:

  • From Triphenylmethanol: Reacting triphenylmethanol with acetyl chloride yields triphenylmethyl chloride.
  • Friedel-Crafts Alkylation: This method involves the alkylation of benzene using carbon tetrachloride in the presence of aluminum chloride, followed by hydrolysis to yield triphenylmethyl chloride .
  • Direct Chlorination: Chlorination of triphenylmethane can also produce triphenylmethyl chloride .

Triphenylmethyl chloride is widely used in various applications:

  • Protective Group Formation: It serves as a protective group for alcohols and amines during multi-step organic syntheses.
  • Synthesis of Ethers and Esters: The compound facilitates the formation of ethers and esters through stable intermediate formation.
  • Stabilization of Carbanions: Its trityl group stabilizes carbanions, making it useful in synthetic routes involving these intermediates.
  • Catalyst in Polymerization: It acts as a catalyst in specific polymerization reactions.
  • Pharmaceutical Synthesis: The compound is employed in synthesizing various drug intermediates, highlighting its versatility in organic chemistry .

Studies on the interaction of triphenylmethyl chloride with other reagents have focused on its role in nucleophilic substitution reactions. For example, research has shown that adding pyridine can influence substitution mechanisms in benzene solutions. These studies help elucidate the reactivity patterns and potential applications of this compound in synthetic organic chemistry .

Similar Compounds

Triphenylmethyl chloride shares similarities with several other compounds, particularly within the category of triarylmethyl halides. Here are some comparable compounds:

Compound NameFormulaUnique Features
TriphenylmethanolC19H16OC_{19}H_{16}OAlcohol form; used as a precursor for triphenylmethyl derivatives
Triphenylmethyl bromideC19H15BrC_{19}H_{15}BrSimilar structure; bromide instead of chloride
Diphenylmethyl chlorideC13H11ClC_{13}H_{11}ClContains two phenyl groups; less steric hindrance
Benzhydryl chlorideC13H11ClC_{13}H_{11}ClTwo phenyl groups; used similarly in organic synthesis

Uniqueness

Triphenylmethyl chloride stands out due to its ability to stabilize carbanions effectively and serve as a versatile protective group in organic synthesis. Its structural stability and reactivity profile make it an essential reagent compared to its analogs .

Triphenylmethyl chloride was first obtained through the chlorination of triphenylmethanol by early German chemists soon after Moses Gomberg described the triphenylmethyl radical in 1900 [3]. Owing to the resonance-stabilised carbocation generated on heterolytic C–Cl bond cleavage, the reagent reacts rapidly with a broad spectrum of nucleophiles, making it a robust protecting agent for alcohol, amine, and thiol functionalities [4] [5]. The scale at which the compound is now manufactured—estimates place global demand above 9,000 tonnes per annum for pharmaceutical and photographic markets—necessitates synthesis routes that are efficient, environmentally compliant, and amenable to continuous operation [6].

Synthesis and Industrial Production Methodologies

Classical Synthetic Routes

Friedel–Crafts Alkylation of Benzene with Carbon Tetrachloride

The canonical industrial route couples benzene with carbon tetrachloride in the presence of an anhydrous Lewis acid, traditionally aluminium trichloride [1] [4]. A polarised chloro-trityl–aluminium complex forms in situ, which upon aqueous work-up furnishes triphenylmethyl chloride (equation 1):

Benzene + Carbon tetrachloride + Aluminium trichloride → Triphenylmethyl chloride + Hydrogen chloride [7] [8].

Commercial implementations heat a benzene–carbon tetrachloride slurry to roughly 150 degrees Celsius under 0.6 to 0.65 megapascal autogenous pressure with ferric trichloride or aluminium trichloride as catalyst; one Chinese patent reports an eighty-to-eighty-two percent isolated yield at greater than ninety-nine percent chromatographic purity after crystallisation [9]. Side-products stem chiefly from over-alkylation and Friedel–Crafts isomerisation, but remain below two percent when reactant ratios (benzene three moles to carbon tetrachloride one mole) and catalyst loading (three mass-percent relative to benzene) are carefully maintained [9] [1].

Chlorination of Triphenylmethanol

An alternative laboratory-scale path employs triphenylmethanol, itself manufactured from benzophenone and phenylmagnesium bromide, which is dehydratively chlorinated with acetyl chloride or thionyl chloride in aprotic media [1] [2]. Organic Syntheses procedures cite near-quantitative conversion at reflux in acetonitrile, with crude triphenylmethyl chloride precipitating on cooling and recrystallising from petroleum ether–acetyl chloride mixtures to achieve ninety-eight percent purity [10]. Although operationally straightforward, this route is less favoured industrially; it incurs higher raw-material cost (two phenyl equivalents per product equivalent) and generates stoichiometric acetic acid or sulphur dioxide waste [11].

Data Summary for Classical Routes

ParameterFriedel–Crafts alkylation [9] [8]Triphenylmethanol chlorination [10] [2]
Chief reagent setBenzene, carbon tetrachloride, aluminium trichlorideTriphenylmethanol, acetyl chloride (or thionyl chloride)
Typical reaction temperature140–160 degrees Celsius [8]70–85 degrees Celsius [10]
Typical pressure0.6 megapascal autogenous [9]Atmospheric
Isolated yield80–82 percent [9]90–98 percent [10]
Purity after crystallisation> 99 percent [9]97–98 percent [2]
Key waste streamsAqueous aluminium salts, hydrogen chloride [12]Acetic acid or sulphur dioxide, hydrogen chloride [10]

Modern Catalytic Approaches for Large-Scale Production

Environmental regulation, solvent recovery demands, and the high cost of Lewis acid neutralisation have stimulated research into recyclable catalysts, solvent-free media, and integrated purification schemes.

Ionic-Liquid-Mediated Friedel–Crafts Processes

One widely cited patent from Jiangsu Province replaces anhydrous aluminium trichloride with a chloroaluminate ionic liquid derived from 1,3-dialkylimidazolium chloride and aluminium trichloride [13]. In this biphasic system benzene and carbon tetrachloride react at only thirty-five degrees Celsius, refluxing briefly at seventy-five degrees Celsius thereafter. The ionic liquid functions dually as solvent and Lewis catalyst, obviating aqueous quench. After reaction, supercritical carbon dioxide extracts triphenylmethyl chloride, leaving the ionic liquid recyclable for over ten cycles with negligible activity loss [13]. Reported isolated yields range from ninety-seven-and-one-half to ninety-nine percent with chromatographic purity exceeding ninety-nine percent [13]. Energy input is markedly lower than the classical process, and no acidic effluent emerges.

Solid Superacid and Heterogeneous Lewis-Acid Catalysts

Sulfated zirconia, tungstated zirconia, and iron-promoted mesoporous silica exhibit superacidic surface sites that catalyse benzene–carbon tetrachloride coupling at one-atmosphere pressure [14]. Although typical conversions plateau at seventy percent after six hours at one-hundred-and-ten degrees Celsius, filtration affords a catalyst ready for immediate re-use, significantly reducing chloride salt waste [14]. Heterogeneous iron trichloride supported on graphite likewise converts benzene under microwave irradiation within fifteen minutes, albeit currently at gram scale [15].

Continuous-Flow and Supercritical-Fluid Intensification

Chinese patent CN101759523A integrates supercritical carbon dioxide extraction in the same vessel that performs the ionic-liquid reaction, generating crystalline product bypassing classic solvent crystallisation trains [13]. Separately, a continuous high-temperature loop reactor has been demonstrated for phenol chlorination using circulating gas–liquid spray contact [16]; analogous equipment adapted to benzene chemistry could reduce residence time and improve carbon tetrachloride utilisation, but published performance data for triphenylmethyl chloride remain forthcoming.

Comparative Metrics for Modern Catalytic Variants

Catalyst systemReaction temperatureRecycle capabilityIsolated yieldNotable advantages
1,3-Dialkylimidazolium chloroaluminate ionic liquid with supercritical carbon dioxide extraction [13]35 → 75 degrees Celsius≥ 10 cycles with < 5 percent activity loss97.5–99 percentNear-ambient pressure, no aqueous waste, integrated purification
Sulfated zirconia superacid [14]110 degrees Celsius5 cycles with < 10 percent activity loss65–70 percentInsoluble catalyst, easy filtration
Graphite-supported iron trichloride under microwave irradiation [15]90–100 degrees Celsius (15 minutes)3 cycles (lab data)88 percentRapid batch cycle, minimal thermal stress

Purification Techniques and Stability Considerations

The strongly electrophilic nature of triphenylmethyl chloride mandates moisture-free isolation and packaging.

Crystallisation Protocols

Petroleum ether combined with a catalytic proportion of acetyl chloride lowers solution polarity, encouraging high-purity crystallisation at twenty-five degrees Celsius; literature details using 1.8 grams of mixed solvent per gram of crude product [2]. Iso-octane likewise affords colourless needles that dry under vacuum at forty degrees Celsius over soda-lime pellets, reaching water contents below one-hundred-parts-per-million [2].

Supercritical Carbon Dioxide Extraction

Ionic-liquid processes routinely employ carbon dioxide at ten-to-fifteen megapascal and thirty-three degrees Celsius to dissolve triphenylmethyl chloride selectively. [13] [17]. Depressurisation at two megapascal and twenty-two degrees Celsius precipitates product as a free-flowing powder while returning the gaseous carbon dioxide to storage. The solvent-free crystals exhibit chromatographic purity of ninety-nine-point-nine percent [13].

Vacuum Distillation and Sublimation

Where feed streams contain volatile chlorinated solvents, atmospheric distillation is practised first to eighty-five degrees Celsius, followed by high-vacuum drying at twenty millipascal and one-hundred-and-ten degrees Celsius [9]. At pressures below two kilopascal the compound sublimes, but the approach is rarely favoured because thermal decomposition to benzophenone begins near two-hundred-degrees Celsius [1].

Stability Profile

Triphenylmethyl chloride hydrolyses slowly in the presence of atmospheric moisture, forming triphenylmethanol and hydrogen chloride vapour within hours at forty percent relative humidity [2]. Exposure to ultraviolet light accelerates colour formation via radical dimerisation pathways [3]. Consequently bulk material is shipped in amber glass or fluoropolymer-lined steel drums under dry nitrogen, with recommended storage below thirty degrees Celsius [2].

Consolidated Purification and Stability Data

MethodPrincipleAchievable purityProcess remarksStability considerations
Cooling crystallisation from iso-octane–acetyl chloride [2]Selective precipitation99 percentLow equipment cost; solvent recovery requiredResidual acetyl chloride suppresses hydrolysis during drying
Supercritical carbon dioxide extraction [13] [17]Pressure-swing solubilisation99.8–99.9 percentSolvent-free product; high capital costAnhydrous environment inherently maintained
Vacuum drying of filtrate cake [9]Removal of residual benzene and HCl98 percentSimple; risk of thermal decomposition above 180 degrees CelsiusRequires desiccator storage post-drying

Melting Point and Boiling Point

Triphenylmethyl chloride exhibits well-defined thermal transition points that reflect its crystalline structure and molecular stability. The compound demonstrates a melting point range of 109-112°C [1] [2] [3] under standard atmospheric conditions. This relatively narrow melting range indicates good purity and crystalline homogeneity in commercial preparations. Some sources report slight variations, with values as high as 113-115°C [4], though the consensus from multiple analytical sources consistently places the melting point within the 109-112°C range.

The boiling point of triphenylmethyl chloride varies significantly with pressure, demonstrating typical behavior for organic halides. Under reduced pressure conditions (20 mmHg), the compound boils at 230-235°C [1] [2] [3], while at standard atmospheric pressure (760 mmHg), the boiling point increases to approximately 310°C [4] [5]. This substantial pressure dependence reflects the compound's molecular weight (278.78 g/mol) and intermolecular forces, particularly π-π stacking interactions between the aromatic rings.

PropertyValuePressure Condition
Melting Point109-112°CStandard atmospheric
Boiling Point230-235°C20 mmHg
Boiling Point310°C760 mmHg

Thermal Decomposition Pathways

Triphenylmethyl chloride undergoes thermal decomposition through multiple pathways depending on the temperature and atmospheric conditions. Thermal decomposition typically begins at elevated temperatures above 200°C [6] [7], with the primary decomposition products being hydrogen chloride gas and various carbon-containing species [7] [8].

The primary thermal decomposition pathway involves the elimination of hydrogen chloride:

$$ (C6H5)3CCl \rightarrow (C6H5)3C^{\bullet} + HCl $$

This process generates the triphenylmethyl radical as an intermediate, which can subsequently undergo various transformations including dimerization to form Gomberg's dimer or further fragmentation to produce carbon oxides (CO, CO₂) and aromatic hydrocarbon fragments [8] [9].

Under oxidative thermal conditions, the decomposition becomes more complex, yielding additional products such as:

  • Carbon monoxide and carbon dioxide [8]
  • Chlorinated aromatic compounds
  • Triphenylmethane derivatives
  • Various phenyl-containing fragments

The thermal stability of triphenylmethyl chloride is enhanced by the resonance stabilization of the triphenylmethyl cation that can form during decomposition processes. This stabilization allows the compound to remain relatively stable up to approximately 200°C under inert atmospheric conditions [10].

Thermal Analysis Characteristics

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) studies reveal that triphenylmethyl chloride exhibits characteristic thermal transitions before decomposition. The compound shows good thermal stability with minimal weight loss below 150°C, followed by rapid decomposition onset around 200-250°C depending on heating rate and atmospheric conditions [11].

Solubility Characteristics in Organic Media

Solubility Profile in Common Organic Solvents

Triphenylmethyl chloride demonstrates excellent solubility in most organic solvents due to its predominantly aromatic character and moderate polarity. The compound is completely insoluble in water [1] [2] [12] and actually undergoes hydrolysis when exposed to aqueous media, making it incompatible with protic aqueous systems.

The solubility characteristics can be categorized based on solvent polarity and hydrogen bonding capability:

Solvent CategoryExamplesSolubilitySolubility Value
Chlorinated solventsChloroform, DichloromethaneExcellent0.1 g/mL (CHCl₃) [12] [13]
Aromatic solventsBenzene, TolueneExcellentReadily soluble [1] [12]
Polar aproticDMF, AcetonitrileExcellentHighly soluble [14] [15]
EthersDiethyl ether, THFGoodSoluble [12] [13]
KetonesAcetoneGoodSoluble [12] [16]
AlcoholsMethanol, EthanolLimitedSlightly soluble [12] [16]
AlkanesHexane, Petroleum etherGoodSoluble [12] [13]

Solvent-Dependent Behavior

The solubility in chloroform is particularly well-documented, with a specific solubility of 0.1 g/mL yielding clear solutions [12] [13] [17]. This high solubility in chlorinated solvents reflects favorable interactions between the electron-rich aromatic system and the polarizable chlorinated solvent molecules.

Benzene and toluene serve as excellent solvents for triphenylmethyl chloride, with the compound showing ready dissolution [1] [13] [18]. These aromatic solvents provide optimal solvation through π-π stacking interactions with the phenyl rings of the trityl group.

Polar aprotic solvents such as dimethylformamide (DMF) and acetonitrile demonstrate excellent dissolving power for triphenylmethyl chloride [14] [15]. These solvents are particularly useful in synthetic applications where nucleophilic substitution reactions are desired, as they can stabilize both the ionic intermediates and the starting material.

The limited solubility in alcohols (methanol, ethanol) reflects the competing processes of dissolution and reaction. While the compound shows some solubility in alcoholic media, it readily undergoes nucleophilic substitution reactions with alcohols, converting to the corresponding trityl ethers [16] [19].

Practical Implications for Synthesis

The solubility characteristics of triphenylmethyl chloride have important implications for its use in organic synthesis:

  • Reaction medium selection: The excellent solubility in chlorinated and aromatic solvents makes these preferred media for tritylation reactions
  • Purification strategies: The differential solubility allows for effective recrystallization from appropriate solvent systems
  • Storage considerations: The compound should be stored in anhydrous conditions to prevent hydrolysis

Nucleophilic Substitution Reaction Mechanisms

SN1 Mechanism Predominance

Triphenylmethyl chloride exclusively undergoes nucleophilic substitution via the SN1 mechanism due to several structural factors that make SN2 reactions unfavorable [19] [20] [21]. The tertiary carbon center bearing the chloride is sterically hindered by three bulky phenyl groups, effectively blocking backside nucleophilic attack required for SN2 mechanisms.

The rate-determining step in triphenylmethyl chloride nucleophilic substitution is the ionization to form the triphenylmethyl cation:

$$ (C6H5)3CCl \rightarrow (C6H5)3C^+ + Cl^- $$

This step is followed by rapid nucleophilic attack on the planar carbocation intermediate:

$$ (C6H5)3C^+ + Nu^- \rightarrow (C6H5)3C-Nu $$

Carbocation Stability and Resonance

The extraordinary stability of the triphenylmethyl cation is the driving force behind the exclusive SN1 mechanism [21] [22] [23]. This stability arises from extensive resonance delocalization of the positive charge across all three phenyl rings. The positive charge is distributed among ten carbon atoms (the central carbon plus three carbon atoms from each benzene ring) [22] [23], providing exceptional stabilization.

Relative reaction rates demonstrate the effect of carbocation stability:

  • Triphenylmethyl chloride: 1 × 10⁹ (relative to isopropyl chloride) [21]
  • Diphenylmethyl chloride: 1 × 10⁴ [21]
  • Benzyl chloride: 30 [21]
  • tert-Butyl chloride: 1 × 10⁵ [21]

This billion-fold rate enhancement compared to simple secondary alkyl halides illustrates the profound stabilizing effect of the three phenyl groups.

Solvent Effects on Reaction Mechanisms

The solvent environment significantly influences the rate and mechanism of nucleophilic substitution reactions of triphenylmethyl chloride [24] [25]. Polar solvents generally accelerate SN1 reactions by stabilizing the ionic intermediates formed during ionization.

Reaction rate variations with solvent polarity:

  • Polar protic solvents (alcohols): Enhanced ionization, faster reactions [19] [20]
  • Polar aprotic solvents (DMF, DMSO): Good cation stabilization, moderate rates [26] [25]
  • Nonpolar solvents (benzene, toluene): Slower ionization, ion-pair formation [24] [25]

Ion-Pair Formation and Intimate Contact

In less polar solvents, triphenylmethyl chloride can form ion pairs rather than completely dissociated ions [24] [25]. The reaction proceeds through:

  • Contact ion pairs: $$ (C6H5)_3C^+Cl^- $$
  • Solvent-separated ion pairs: $$ (C6H5)_3C^+ || solvent || Cl^- $$
  • Free ions: $$ (C6H5)_3C^+ + Cl^- $$

The distribution among these species depends on solvent polarity and affects both reaction rates and stereochemistry [25].

Nucleophile-Dependent Reaction Rates

Different nucleophiles exhibit varying reaction rates with triphenylmethyl chloride, influenced by both nucleophilicity and steric factors:

NucleophileRelative RatePrimary Product
WaterFastTriphenylmethanol [19] [20]
MethanolFastTriphenylmethyl methyl ether [19] [20]
EthanolFastTriphenylmethyl ethyl ether [20] [27]
Azide ionModerateTriphenylmethyl azide [26]
PyridineVery slowQuaternary ammonium salt [24] [27]

Reaction with alcohols proceeds readily under mild conditions, making trityl chloride useful as a protecting group reagent for primary alcohols [28] [7]. The reaction with pyridine is extremely slow under normal conditions and requires elevated pressure (4000-5000 atm) for significant conversion [24] [27].

Mechanistic Considerations for Synthetic Applications

The exclusive SN1 mechanism of triphenylmethyl chloride provides several synthetic advantages:

  • Regioselectivity: Preferential reaction at less hindered sites
  • Mild conditions: Reactions proceed at room temperature in many cases
  • Predictable stereochemistry: Racemization at chiral centers (when applicable)
  • Functional group tolerance: Compatible with many other functional groups

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Color/Form

NEEDLES OR PRISMS FROM BENZENE OR PETROLEUM ETHER

XLogP3

5

Exact Mass

278.0862

Boiling Point

310.0 °C
310 °C @ 760 MM HG

LogP

5.25 (LogP)

Appearance

Solid powder

Melting Point

113.5 °C
113-114 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1D9GZ8QQXN

GHS Hazard Statements

Aggregated GHS information provided by 93 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (65.59%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (33.33%): Causes skin irritation [Warning Skin corrosion/irritation];
H335 (15.05%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (17.2%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (19.35%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Other CAS

76-83-5

Wikipedia

Triphenylmethyl chloride

Biological Half Life

0.71 Days

General Manufacturing Information

Benzene, 1,1',1''-(chloromethylidyne)tris-: ACTIVE
TRIARYL CHLOROALKANE IMPROVED ADHESION OF FAST-SETTING POLYURETHANE PREPOLYMER TO TISSUE.

Dates

Last modified: 08-15-2023

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PMID: 30611425   DOI: 10.1016/bs.mie.2018.09.025

Abstract

Protein and peptide prenylation is an essential biological process involved in many signal transduction pathways. Hence, it plays a critical role in establishing many major human ailments, including Alzheimer's disease, amyotrophic lateral sclerosis (ALS), malaria, and Ras-related cancers. Yeast mating pheromone a-factor is a small dodecameric peptide that undergoes prenylation and subsequent processing in a manner identical to larger proteins. Due to its small size in addition to its well-characterized behavior in yeast, a-factor is an attractive model system to study the prenylation pathway. Traditionally, chemical synthesis and characterization of a-factor have been challenging, which has limited its use in prenylation studies. In this chapter, a robust method for the synthesis of a-factor is presented along with a description of the characterization of the peptide using MALDI and NMR. Finally, complete assignments of resonances from the isoprenoid moiety and a-factor from COSY, TOCSY, HSQC, and long-range HMBC NMR spectra are presented. This methodology should be useful for the synthesis and characterization of other mature prenylated peptides and proteins.


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Vijayavitthal T Mathad, Satish Kumar, Kanwal Raj
PMID: 17127657   DOI: 10.1080/14786410500441466

Abstract

Jones oxidation of Andrographolide (1), gave mixture of three products (3-dehydroandrographolide (5), 3,19-bis dehydroandrographolide (6) and 19-dehydroandrographolide (7). Tritylation of andrographolide at C19-OH resulted to products 8 and diene 9, which can be converted to its acetate 10 and oxidation product 11.


Method for activation and recycling of trityl resins

Itedale Namro Redwan, Morten Grøtli
PMID: 22809057   DOI: 10.1021/jo300598d

Abstract

This note describes a rapid and mild strategy for the loading of alcohols and anilines onto a polystyrene triphenylmethyl (trityl) resin. High loadings were obtained in a matter of minutes by treating resin-bound trityl chloride with triethyloxonium tetrafluoroborate followed by alcohols or anilines. Yields were comparable or better than known literature methods. Recycling of the recovered resin was also possible using the developed method.


Pediatric susceptibility to 18 industrial chemicals: a comparative analysis of newborn with young animals

R Hasegawa, M Hirata-Koizumi, M Dourson, A Parker, A Hirose, S Nakai, E Kamata, M Ema
PMID: 17157422   DOI: 10.1016/j.yrtph.2006.10.003

Abstract

We comprehensively re-analyzed the toxicity data for 18 industrial chemicals from repeated oral exposures in newborn and young rats, which were previously published. Two new toxicity endpoints specific to this comparative analysis were identified, the first, the presumed no observed adverse effect level (pNOAEL) was estimated based on results of both main and dose-finding studies, and the second, the presumed unequivocally toxic level (pUETL) was defined as a clear toxic dose giving similar severity in both newborn and young rats. Based on the analyses of both pNOAEL and pUETL ratios between the different ages, newborn rats demonstrated greater susceptibility (at most 8-fold) to nearly two thirds of these 18 chemicals (mostly phenolic substances), and less or nearly equal sensitivity to the other chemicals. Exceptionally one chemical only showed toxicity in newborn rats. In addition, Benchmark Dose Lower Bound (BMDL) estimates were calculated as an alternative endpoint. Most BMDLs were comparable to their corresponding pNOAELs and the overall correlation coefficient was 0.904. We discussed how our results can be incorporated into chemical risk assessment approaches to protect pediatric health from direct oral exposure to chemicals.


Comparative susceptibility of newborn and young rats to six industrial chemicals

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PMID: 16359494   DOI: 10.1111/j.1741-4520.2005.00083.x

Abstract

To elucidate the comparative susceptibility of newborn rats to chemicals, newborn and young animals were administered six industrial chemicals by gavage from postnatal days (PND) 4 to 21, and for 28 days starting at 5-6 weeks of age respectively, under the same experimental conditions as far as possible. As two new toxicity endpoints specific to this comparative analysis, presumed no-observed-adverse-effect-levels (pNOAELs) were estimated based on results of both main and dose-finding studies, and presumed unequivocally toxic levels (pUETLs) were also decided. pNOAELs for newborn and young rats were 40 and 200 for 2-chlorophenol, 100 and 100 for 4-chlorophenol, 30 and 100 for p-(alpha,alpha-dimethylbenzyl) phenol, 100 and 40 for (hydroxyphenyl)methyl phenol, 60 and 12 for trityl chloride, and 100 and 300 mg/kg/day for 1,3,5-trihydroxybenezene, respectively. To determine pUETLs, dose ranges were adopted in several cases because of the limited results of experimental doses. Values for newborn and young rats were thus estimated as 200-250 and 1000 for 2-chlorophenol, 300 and 500 for 4-chlorophenol, 300 and 700-800 for p-(alpha,alpha-dimethylbenzyl) phenol, 140-160 and 1000 for (hydroxyphenyl)methyl phenol, 400-500 and 300 for trityl chloride, and 500 and 1000 mg/kg/day for 1,3,5-trihydroxybenzene, respectively. In most cases, newborn rats were 2-5 times more susceptible than young rats in terms of both the pNOAEL and the pUETL. An exception was that young rats were clearly more susceptible than their newborn counterparts for trityl chloride.


Inhibition of intercellular junctional communication in human fibroblasts by triphenylmethane, triphenylmethylchloride, tetraphenylboron and related compounds

J S Davidson, I M Baumgarten, E H Harley
PMID: 3931694   DOI: 10.1016/0167-4889(85)90144-2

Abstract

Intercellular junctional communication was measured using [14C]citrulline incorporation in co-cultures of argininosuccinate synthetase-deficient and argininosuccinate lyase-deficient human fibroblasts. Triphenylmethane, triphenylmethylchloride and tetraphenylboron inhibited communication at concentrations at least 12-fold lower than cytotoxic concentrations. This inhibition was of rapid onset and was rapidly reversible by washing the co-cultures. Refractoriness to inhibition did not develop after prolonged exposure. Several other compounds also induced communication inhibition, but only at concentrations slightly below cytotoxic concentrations. Treatment of co-cultures with calcium ionophore A23187 or cycloheximide did not cause communication inhibition. It is suggested that triphenylmethane, triphenylchloride and tetraphenylboron may be useful inhibitors for studying the roles of intercellular junctional communication in some biological systems.


Chlorodecarboxylation of 17 beta-acetoxy-3-methoxy-9-oxo-9, 11-secoestra-1, 3, 5 (10)-trien-11-oic acid with lead tetraacetate and trityl chloride

K Lal, S Ray
PMID: 7147285   DOI: 10.1016/0039-128x(82)90054-x

Abstract




Im-trityl protection of histidine

S J Harding, J H Jones, A N Sabirov, V V Samukov
PMID: 10507686   DOI: 10.1002/(SICI)1099-1387(199908)5:8<368::AID-PSC210>3.0.CO;2-P

Abstract

A rational attempt to prepare FmocHis(piTrt)OH regiospecifically gave in fact the well-known tau-trityl isomer, and experiments with model systems indicate that the prospects for access to pi-trityl histidine derivatives, which would be of great value for the racemization-free synthesis of histidine-containing peptides, are poor.


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